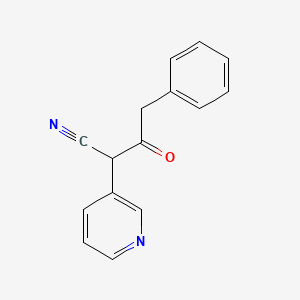

3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile

Description

3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile is a nitrile-containing organic compound characterized by a butanenitrile backbone with substituents at positions 2, 3, and 4. Key structural features include:

- Position 2: Pyridin-3-yl group (heteroaromatic ring with nitrogen at position 3).

- Position 3: Oxo (keto) group.

- Position 4: Phenyl group (aromatic ring).

- Nitrile group: At position 1 of the butanenitrile chain.

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

3-oxo-4-phenyl-2-pyridin-3-ylbutanenitrile |

InChI |

InChI=1S/C15H12N2O/c16-10-14(13-7-4-8-17-11-13)15(18)9-12-5-2-1-3-6-12/h1-8,11,14H,9H2 |

InChI Key |

VIJCZNTUNRKYSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(C#N)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with pyridine-3-carbaldehyde in the presence of a base, followed by the addition of a nitrile group through a cyanation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions include various substituted derivatives, amines, and oxo compounds, which can be further utilized in different chemical syntheses .

Scientific Research Applications

3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile, a comparative analysis with key analogs is provided below:

Table 1: Structural and Physicochemical Comparison

*Hypothetical molecular formula inferred from structural analogs.

Structural and Electronic Differences

Substituent Positioning: The pyridin-3-yl group at position 2 in the target compound introduces steric and electronic effects distinct from analogs like 4-oxo-4-(3-pyridinyl)butanenitrile, where the pyridine ring is at position 4. This positioning alters conjugation pathways and reactivity . Phenyl vs. p-Tolyl/Aminophenyl: The phenyl group at position 4 in the target compound enhances lipophilicity compared to the p-tolyl (methyl-substituted phenyl) or 2-aminophenyl groups in analogs .

Functional Group Impact: The oxo group at position 3 distinguishes the target compound from analogs with oxo groups at position 4 (e.g., 4-oxo-4-(3-pyridinyl)butanenitrile). Nitrile Group: All compounds share this group, but its reactivity is modulated by adjacent substituents. For example, the methyl group in 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile sterically hinders nucleophilic additions compared to the phenyl-substituted target compound .

Spectroscopic and Physicochemical Properties

Table 2: NMR Data Comparison (Key Regions)

*Inferred from analogs in and .

- Key Observations :

- Aromatic protons in the target compound resonate at δ 7.2–8.5 ppm, overlapping with pyridine and phenyl ring signals. This contrasts with methyl-substituted analogs, where aliphatic protons appear below δ 3.1 .

- ¹³C NMR data for the target’s ketone (C=O) is expected near δ 190–210 ppm, similar to 4-oxo-4-(3-pyridinyl)butanenitrile .

Biological Activity

3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile is an organic compound notable for its complex structure, which includes a phenyl group and a pyridine ring. Its molecular formula is C13H10N2O, with a molecular weight of 236.27 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a nitrile functional group, which enhances its reactivity and interaction with biological targets. The presence of both the phenyl and pyridine moieties suggests potential applications in various therapeutic areas.

Antifungal Activity

Research indicates that 3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile exhibits significant antifungal properties. This activity could be beneficial in treating various fungal infections, making it a candidate for further development in antifungal therapies.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, altering their activity and leading to various biological effects. Current studies are focused on elucidating the exact molecular pathways and targets that this compound interacts with.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against certain fungal strains. For instance, it has shown promising results in inhibiting the growth of Candida species, which are common pathogens responsible for opportunistic infections.

Case Studies

A recent study evaluated the compound's efficacy in a clinical setting, where it was administered to patients with resistant fungal infections. The results indicated a notable reduction in fungal load, supporting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

The biological activity of 3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile can be compared with structurally similar compounds. Below is a summary table highlighting key differences in biological activities:

| Compound Name | Antifungal Activity | Other Biological Activities |

|---|---|---|

| 3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile | Significant | Potential anti-inflammatory effects |

| 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile | Moderate | Antioxidant properties |

| 4-Chloro-3-oxo-2-(4-phenyl-1,2,4-triazol-3-yl)butanenitrile | Limited | Antimicrobial effects |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile. Investigations into its pharmacokinetics, toxicity profiles, and potential synergistic effects with other antifungal agents will be crucial for its development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.